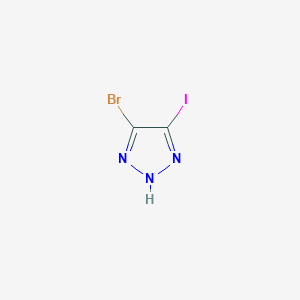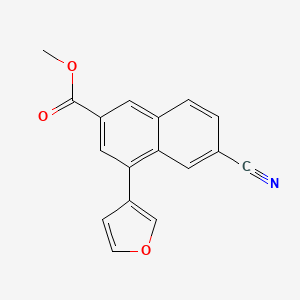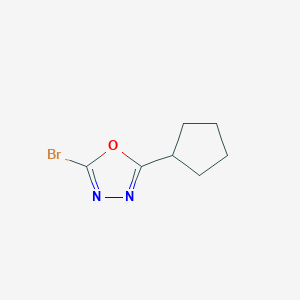
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under mild, non-dehydrative conditions . This approach avoids the formation of 1,2-diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of dehydrating agents to cyclize N,N’-diacylhydrazines . These methods can be adapted for the production of this compound by selecting appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring.
Scientific Research Applications
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates . This interaction can modify the physicochemical and pharmacokinetic profiles of small molecules, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,2,3-Oxadiazole: Less commonly studied but still of interest in certain applications.
1,2,5-Oxadiazole:
Uniqueness
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities . This makes it particularly valuable in medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-5-cyclopentyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H9BrN2O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2 |
InChI Key |
VYUMVKBOYWXCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




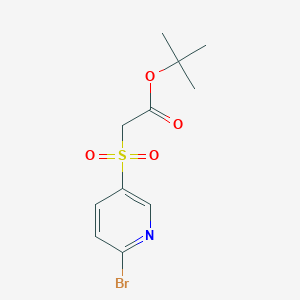
![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)


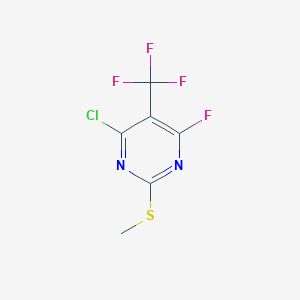
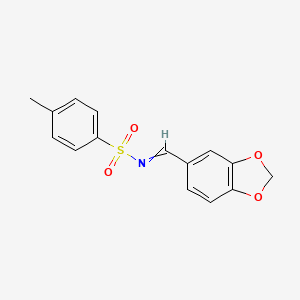
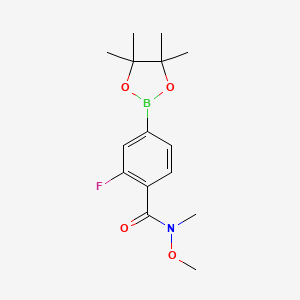
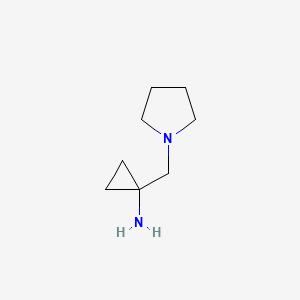
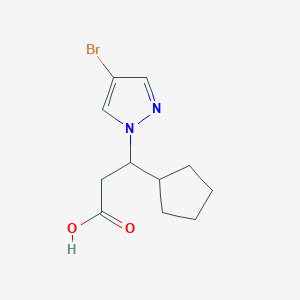
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
